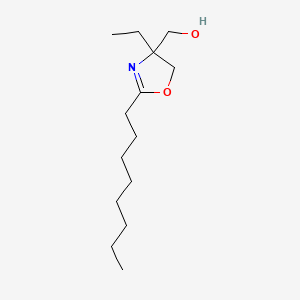

4-Ethyl-2-octyl-2-oxazoline-4-methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24448-06-4 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

(4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol |

InChI |

InChI=1S/C14H27NO2/c1-3-5-6-7-8-9-10-13-15-14(4-2,11-16)12-17-13/h16H,3-12H2,1-2H3 |

InChI Key |

HYKRXSPZUWSKGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=NC(CO1)(CC)CO |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4 Ethyl 2 Octyl 2 Oxazoline 4 Methanol

Fundamental Reactivity of the Oxazoline (B21484) Ring System

The 2-oxazoline ring is a five-membered heterocyclic system containing both a nitrogen and an oxygen atom. Its reactivity is characterized by the endocyclic imine (C=N) bond and the influence of the adjacent heteroatoms. Generally, the 2-oxazoline ring is thermally stable and demonstrates considerable resistance to nucleophiles, bases, radicals, and weak acids. wikipedia.org It is also fairly resistant to hydrolysis and oxidation, which contributes to its utility as a protecting group for carboxylic acids in organic synthesis. wikipedia.orgias.ac.in

A key aspect of the oxazoline ring's reactivity is its propensity to undergo cationic ring-opening polymerization (CROP). wikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.netacs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net This process is initiated by electrophilic species and is a cornerstone for the synthesis of poly(2-oxazoline)s, a class of polymers with significant interest in biomedical applications. wikipedia.orgnih.govresearchgate.netacs.org The driving force for this polymerization is the relief of ring strain and the isomerization of the cyclic imino ether to a more stable tertiary amide structure in the resulting polymer backbone. nih.gov

The electronic structure of the oxazoline ring plays a crucial role in its reactivity. Studies have shown significant delocalization of π-electrons along the N=C-O segment. researchgate.netelsevierpure.com This delocalization results in a partial negative charge on the nitrogen atom, making it the primary site for electrophilic attack, which is the first step in CROP and other ring-opening reactions. researchgate.netelsevierpure.com The substituents on the ring can also influence reactivity; for instance, substituents at the 4- or 5-positions can slow down polymerization due to steric hindrance. nih.gov

Reaction Mechanisms Involving the Oxazoline Ring

Nucleophilic Attack Pathways

While the oxazoline ring is generally stable, it can be opened by strong nucleophiles, a reaction that is greatly facilitated by prior activation of the ring. umich.eduacs.orgrsc.org The attack typically occurs at the C5 position (the methylene carbon adjacent to the oxygen), which is the most electrophilic carbon in the activated oxazolinium cation. This leads to cleavage of the O-C5 bond. Another potential site for nucleophilic attack is the C2 carbon of the imine functionality.

Various nucleophiles have been shown to open the oxazoline ring, including:

Amines: Reaction with amines can lead to the formation of unsymmetrically substituted ethylenediamines. acs.org

Thiols and Thiophenols: These sulfur nucleophiles are effective for ring-opening reactions. umich.edu

Phenols: Oxygen-based nucleophiles like phenols can also cleave the oxazoline ring. umich.edu

Acidic Sulfonimides: These nitrogen nucleophiles have been used to open a variety of 2-oxazoline rings to yield sulfonimidation products. umich.edu

Water (Hydrolysis): Under acidic conditions, the oxazoline ring can be hydrolyzed. The process is initiated by protonation of the nitrogen, followed by nucleophilic attack of water. rsc.org This typically yields an aminoester, which can then rearrange to a more stable hydroxyamide. rsc.org

The general mechanism for nucleophilic ring-opening is depicted as a two-step process involving activation followed by nucleophilic attack.

| Nucleophile Type | Example | Product Type | Reference |

| Nitrogen | Amines, Sulfonimides | Ethylenediamines, Sulfonimides | umich.eduacs.org |

| Sulfur | Thiols, Thiophenols | Thioethers | umich.edu |

| Oxygen | Water, Phenols, Alcohols | Aminoesters/Hydroxyamides, Ethers | umich.edursc.orgresearchgate.net |

Electrophilic Activation of the Oxazoline Nitrogen

The nitrogen atom in the 2-oxazoline ring is the most nucleophilic center and is the initial point of attack for electrophiles. nih.govresearchgate.net This electrophilic activation is a prerequisite for most of the ring's subsequent reactions, including nucleophilic attack and polymerization. rsc.orgnih.gov

The activation process involves the reaction of the nitrogen's lone pair with an electrophile (E+), such as a proton (H+), an alkylating agent (e.g., methyl tosylate, methyl triflate), or a Lewis acid. researchgate.netnih.govrsc.org This forms a positively charged oxazolinium cation. nih.govrsc.org

Key points regarding electrophilic activation include:

Formation of Oxazolinium Ion: The electrophilic attack generates an oxazolinium ion, which is significantly more reactive towards nucleophiles than the neutral oxazoline ring. nih.govtandfonline.com

Initiation of CROP: This activation step is the initiation of cationic ring-opening polymerization. The oxazolinium ion is the active propagating species in the polymerization chain. researchgate.netnih.gov

Enhanced Reactivity: The positive charge on the nitrogen atom withdraws electron density from the ring, making the C5 and C2 carbons more electrophilic and susceptible to nucleophilic attack. rsc.org

Studies on the delocalization of π-electrons within the N-C-O system explain the selectivity for attack at the nitrogen atom. researchgate.netelsevierpure.com Despite oxygen's higher electronegativity, electron delocalization results in a partial negative charge on the nitrogen, making it the more favorable site for reaction with electrophiles. researchgate.netelsevierpure.com

Reactivity of the Methanol (B129727) Functionality

The primary alcohol (-CH2OH) group at the C4 position of 4-Ethyl-2-octyl-2-oxazoline-4-methanol imparts a second reactive center to the molecule. This hydroxyl group can undergo reactions typical of primary alcohols, independent of the oxazoline ring's chemistry.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group can be readily converted into various other functional groups. These derivatization reactions are standard in organic synthesis and can be used to modify the properties of the molecule, for example, to attach it to other molecules or surfaces.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acyl chloride, Acid anhydride, Carboxylic acid (+ catalyst) | Ester |

| Etherification | Alkyl halide (+ base), e.g., Williamson Synthesis | Ether |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Tosylation | Tosyl chloride (+ base) | Tosylate (good leaving group) |

| Silylation | Silyl chloride (e.g., TBDMSCl) (+ base) | Silyl Ether (protecting group) |

These reactions allow for the fine-tuning of the molecule's polarity, reactivity, and steric properties, making it a versatile building block.

Role of the Methanol Group in Ligand Coordination or Polymerization

The presence of both a nitrogen donor in the oxazoline ring and an oxygen donor in the methanol group makes this compound a potential bidentate ligand in coordination chemistry. alfa-chemistry.comresearchgate.net

Ligand Coordination: Oxazoline-containing ligands are widely used in asymmetric catalysis. wikipedia.orgalfa-chemistry.com The nitrogen atom of the oxazoline ring is a moderately hard N-donor that coordinates to metal centers. wikipedia.org The adjacent hydroxyl group can also coordinate to the metal, forming a chelate ring. researchgate.netrameshrasappan.comdiva-portal.org This chelation can enhance the stability and modify the catalytic activity of the metal complex. Such ligands with both a strong coordinating site (the nitrogen) and a weaker, potentially dissociable one (the hydroxyl oxygen) are sometimes referred to as hemilabile ligands, which can play a crucial role in catalytic cycles. researchgate.net

Polymerization: The hydroxyl group can also participate in polymerization reactions. It can act as:

An initiator for other types of ring-opening polymerizations, such as that of lactones or epoxides.

A terminating agent in the cationic ring-opening polymerization of other oxazolines, introducing a hydroxyl end-group to the polymer chain. researchgate.net

A site for post-polymerization modification . If the oxazoline ring of the molecule itself is polymerized via CROP, the pendant hydroxyl groups on the resulting polymer can be further functionalized, allowing for the creation of complex polymer architectures and functional materials. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound “this compound.” As a result, it is not possible to generate a detailed, informative, and scientifically accurate article focusing solely on the reactivity, mechanistic studies, and stereochemical aspects of this particular molecule.

The search for scholarly articles, patents, and chemical database entries pertaining to "this compound" and its specific reactivity did not yield any relevant results. The instructions to focus exclusively on this compound and adhere to a strict outline concerning its chemical behavior cannot be fulfilled without specific data from experimental or computational studies.

To provide a scientifically accurate and authoritative article as requested, information would be required on:

Reaction kinetics: How fast does the compound react under various conditions?

Reaction mechanisms: What pathways do its reactions follow?

Product analysis: What are the resulting products of its reactions?

Stereochemical outcomes: How does its chiral center influence the stereochemistry of its reactions?

Without published studies on "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. General information about other oxazoline compounds cannot be substituted, as this would violate the explicit instruction to focus solely on the specified molecule.

Applications in Asymmetric Catalysis and Chiral Ligand Design

4-Ethyl-2-octyl-2-oxazoline-4-methanol as a Chiral Ligand Precursor

The structure of this compound features a chiral center at the 4-position of the oxazoline (B21484) ring, substituted with both an ethyl and a methanol (B129727) group. The nitrogen atom of the oxazoline ring and the oxygen atom of the methanol group can act as donor atoms to coordinate with a metal center, forming a chiral chelate ring. This coordination is fundamental to creating a chiral environment around the metal, which in turn directs the stereochemical outcome of a catalyzed reaction.

The versatility of the oxazoline framework allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a specific catalytic transformation. The substituents at the 2- and 4-positions of the oxazoline ring play a crucial role in influencing the enantioselectivity of the catalyzed reaction.

Design Principles for Oxazoline-Based Chiral Ligands

The design of effective oxazoline-based chiral ligands is guided by several key principles aimed at creating a well-defined and sterically demanding chiral pocket around the metal center. This chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

C2-symmetric bis(oxazoline) (BOX) ligands are among the most successful and widely used classes of chiral ligands in asymmetric catalysis. nih.govacs.orgwikipedia.org These ligands feature two chiral oxazoline rings connected by a linker, creating a C2-axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The synthesis of BOX ligands is straightforward and allows for variation of the substituents on the oxazoline rings and the nature of the bridging unit. wikipedia.org

The stereochemical outcome of reactions catalyzed by metal-BOX complexes is generally rationalized by a twisted square-planar intermediate. wikipedia.org The substituents at the 4-position of the oxazoline rings effectively block one of the enantiotopic faces of the coordinated substrate, thereby directing the attack of the nucleophile to the opposite face.

Table 1: Selected Applications of C2-Symmetric BOX Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Cu(II) | Phenyl-BOX | Cyclopentadiene and N-acryloyloxazolidinone | >98% | nih.gov |

| Aldol Reaction | Sn(II) | t-Butyl-BOX | Benzaldehyde and enolsilane | up to 98% | nih.gov |

| Cyclopropanation | Cu(I) | t-Butyl-BOX | Styrene and ethyl diazoacetate | up to 99% | nih.gov |

| Friedel-Crafts | Cu(II) | Phenyl-BOX | Indole and nitroalkene | up to 93% | nih.gov |

This table presents representative data and is not exhaustive.

Pyridyl-oxazoline (Pyrox) ligands are another important class of N,N-bidentate ligands that have found widespread application in asymmetric catalysis. researchgate.netnih.gov These ligands combine a chiral oxazoline ring with a pyridine ring, which provides a different electronic and steric environment compared to BOX ligands. The synthesis of Pyrox ligands is modular, allowing for modifications on both the pyridine and oxazoline moieties. nih.govdiva-portal.org

The unsymmetrical nature of Pyrox ligands can be advantageous in certain reactions, offering a unique "push-pull" electronic effect that can influence the reactivity and selectivity of the catalyst. nih.gov

The incorporation of a ferrocene backbone into oxazoline ligand structures introduces planar chirality, which, in combination with the central chirality of the oxazoline ring, can lead to highly effective ligands. nih.govscispace.com The rigid and bulky nature of the ferrocene scaffold provides a well-defined chiral environment. nih.gov Furthermore, the ease of derivatization of the ferrocene unit allows for the synthesis of a diverse range of ligands with tunable steric and electronic properties. semanticscholar.orgmdpi.comacs.org

These ligands have proven to be particularly effective in reactions such as asymmetric allylic alkylation and Heck reactions. mdpi.com

To enhance the stability and catalytic activity of metal complexes, tetradentate and multidentate oxazoline-containing ligands have been developed. nih.govnih.govacs.orgutexas.edu These ligands can wrap around the metal center more effectively, creating a more rigid and well-defined chiral environment. The increased denticity can also influence the coordination geometry of the metal, which in turn can affect the catalytic outcome.

Metal Complex Formation with Oxazoline Ligands

The formation of a stable and well-defined metal complex is a prerequisite for effective asymmetric catalysis. Oxazoline ligands readily form complexes with a wide variety of transition metals, including copper, palladium, rhodium, ruthenium, zinc, and iron. nih.govresearchgate.netnih.gov The coordination geometry of the resulting metal complex is influenced by the structure of the ligand, the nature of the metal, and the reaction conditions. researchgate.net

Common coordination modes for bidentate oxazoline ligands like BOX and Pyrox result in tetrahedral, square-planar, or octahedral geometries around the metal center. researchgate.netrameshrasappan.com The specific geometry of the complex plays a crucial role in determining the stereochemical outcome of the catalyzed reaction. X-ray crystallography and NMR spectroscopy are powerful tools for characterizing the structure of these metal-ligand complexes and for understanding the mechanism of enantioselection. researchgate.net

Catalytic Performance in Asymmetric Transformations

Complexes formed from metals and chiral oxazoline ligands are highly effective catalysts for a broad spectrum of asymmetric reactions. The specific structure of this compound makes it a suitable candidate for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric hydrogenation is a fundamental process for producing chiral alcohols, amines, and alkanes. Iridium and Ruthenium complexes featuring chiral oxazoline-containing ligands have demonstrated exceptional performance in these reactions. For example, chiral quinolinyl-oxazoline ligands have been used in the Ru-catalyzed hydrogenation of acetophenone, while ferrocenyloxazoline-derived N,P ligands are effective in the Ir-catalyzed hydrogenation of quinolines, achieving up to 92% enantiomeric excess (ee). jlu.edu.cnresearchgate.net Ruthenium catalysts with ionic-tagged ferrocene-oxazoline phosphine ligands have yielded enantioselectivities as high as 99.7% ee in the hydrogenation of aromatic ketones. mdpi.com These results underscore the potential of such catalysts in the synthesis of optically active secondary alcohols.

| Catalyst/Metal | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| [RuCl2(cymene)]/Quinolinyl-Oxazoline | Acetophenone | 1-Phenylethanol | 71 | 44 |

| [Ir(COD)Cl]2/Ferrocenyl-Oxazoline (N,P) | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 92 |

| Ru/Ionic-Tagged Ferrocene-Oxazoline (N,P) | Aromatic Ketones | Chiral Secondary Alcohols | Up to 99 | Up to 99.7 |

The formation of carbon-carbon bonds is central to organic synthesis, and oxazoline-ligated metal complexes are potent catalysts for several key transformations.

Aldol Reactions : Copper(II) complexes of bis(oxazoline) ligands are excellent Lewis acid catalysts for enantioselective Mukaiyama aldol reactions, facilitating the addition of enolsilanes to pyruvate esters with high yields and selectivities. nih.govwordpress.com

Cycloaddition Reactions : These reactions are powerful methods for constructing cyclic molecules. Metal-oxazoline complexes catalyze a variety of cycloadditions with high stereocontrol. For instance, copper(II)-bis(oxazoline) complexes are highly effective in Diels-Alder reactions. nih.gov Magnesium(II) and Iridium(III) complexes with oxazoline-containing ligands have been successfully applied to 1,3-dipolar cycloadditions, affording products with up to 90% ee. nih.govfigshare.com

Cross-Coupling Reactions : Palladium complexes incorporating phosphino-oxazoline (PHOX) ligands are widely used in asymmetric allylic alkylation and Heck reactions, demonstrating the versatility of the oxazoline framework in C-C bond formation. acs.orgresearchgate.net

| Reaction Type | Catalyst/Metal | Substrate Example | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Diels-Alder | Cu(II)-Bis(oxazoline) | N-Acryloyloxazolidinone + Cyclopentadiene | 94 | 98 |

| 1,3-Dipolar Cycloaddition | Mg(II)-Bis(oxazoline) | Nitrone + Crotonoyl Oxazolidinone | 72 | 79 (endo) |

| Mukaiyama Aldol | Cu(II)-Py-Box | Silylketene Acetal + Benzyloxy Acetaldehyde | High | High |

| Allylic Alkylation | Pd(0)-PHOX | 1,3-Diphenylallyl Acetate + Dimethyl Malonate | 95 | >99 |

The synthesis of chiral organoboron compounds is of significant interest due to their utility as versatile intermediates in organic synthesis. Iridium, copper, and palladium catalysts bearing chiral oxazoline ligands have been developed for the enantioselective borylation of C-H bonds and unsaturated systems. A notable breakthrough is the Ir-catalyzed enantioselective borylation of aromatic C-H bonds using quinolyl-oxazoline ligands, which proceeds with excellent enantioselectivity (up to 98:2 er). nih.govescholarship.org Furthermore, copper(I) catalysts with bidentate oxazoline-carbene ligands have proven effective for the asymmetric β-boration of α,β-unsaturated esters. acs.org

| Reaction Type | Catalyst/Metal | Substrate Example | Yield (%) | Enantiomeric Ratio (er) / % ee |

|---|---|---|---|---|

| Aromatic C-H Borylation | Ir/Quinolinyl-Oxazoline | Diarylmethylsilane | 85 | 98:2 er |

| β-Boration | Cu(I)/Oxazoline-Carbene | α,β-Unsaturated Ester | 96 | 97% ee |

| C-H Borylation | Pd(II)/Aminomethyl-Oxazoline | Cyclobutyl Carboxamide | 62 | 90% ee |

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for preparing chiral secondary alcohols. Catalytic systems based on chiral oxazoline ligands have been highly successful in this area. Specifically, the copper-catalyzed addition of diethylzinc to various aromatic aldehydes in the presence of chiral oxazoline-based ligands derived from norephedrine can achieve nearly complete conversion and exceptional enantioselectivity, reaching up to 99% ee. bohrium.comresearchgate.net The predictable stereochemical outcome and high efficiency make this a valuable synthetic tool.

| Catalyst System | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Cu(OAc)2 / Pyrrole-Oxazoline Ligand | Benzaldehyde | 92 | 99 |

| Cu(OAc)2 / Pyrrole-Oxazoline Ligand | 4-Chlorobenzaldehyde | 90 | 98 |

| Cu(OAc)2 / Pyrrole-Oxazoline Ligand | 2-Naphthaldehyde | 89 | 97 |

| Cu(OAc)2 / Pyrrole-Oxazoline Ligand | 4-Methoxybenzaldehyde | 91 | 98 |

No Publicly Available Research Found for "this compound" in Asymmetric Catalysis

Despite a comprehensive search of scientific databases and academic literature, no specific research findings related to the chemical compound "this compound" in the fields of asymmetric catalysis, chiral ligand design, or catalyst immobilization are publicly available.

While the broader class of oxazoline-containing compounds is well-established for its utility in asymmetric synthesis, information detailing the specific applications, mechanistic insights, or recovery strategies for this compound could not be located. Chemical supplier databases confirm the existence and commercial availability of this compound, but its use as a chiral ligand in catalytic processes does not appear to be documented in peer-reviewed journals, patents, or other scientific publications.

The user's request for an article focused solely on this compound, with detailed content for the following sections, cannot be fulfilled without available research data:

Ligand Immobilization and Recovery Strategies

Generating content for these sections without supporting scientific literature would lead to speculation and unsubstantiated claims, which falls outside the scope of providing scientifically accurate information.

It is possible that research involving this specific compound exists but has not been published or is part of proprietary industrial research. However, based on the accessible public record, there is no foundation upon which to build the requested scientific article.

Applications in Polymer Chemistry

4-Ethyl-2-octyl-2-oxazoline-4-methanol as a Monomer for Polyoxazolines

Poly(2-oxazoline)s (POx) represent a class of polymers with a pseudo-peptidic structure, making them an interesting alternative to polymers like poly(ethylene glycol) (PEG) for biomedical applications. The properties of POx can be finely tuned by varying the side chain at the 2-position of the oxazoline (B21484) monomer. In the case of this compound, the long octyl side chain imparts hydrophobicity, while the ethyl and methanol (B129727) groups at the 4-position introduce stereogenicity and a site for further functionalization, respectively.

The synthesis of 2,4-disubstituted-2-oxazoline monomers is well-established. Typically, it involves the reaction of a nitrile with a corresponding amino alcohol. For this compound, a plausible synthetic route would involve the condensation of nonanenitrile (to provide the octyl group at the 2-position) with 2-amino-2-ethyl-1,3-propanediol. This reaction is often catalyzed by zinc acetate and requires heating over several days.

A critical consideration in the design of this monomer is the presence of the primary alcohol (methanol group). Nucleophilic groups such as alcohols, thiols, and unprotected amines can interfere with the cationic ring-opening polymerization mechanism, potentially acting as terminating agents or causing side reactions. nih.gov Therefore, for a controlled polymerization, the hydroxyl group of the monomer would likely require a protection strategy, for example, by converting it to a silyl ether, which can be removed post-polymerization to yield the functional polymer.

Cationic Ring-Opening Polymerization (CROP) of Oxazolines

Polyoxazolines are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.gov This process is a living polymerization, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of well-defined block copolymers. researchgate.net The driving force for the polymerization is the enthalpic gain from the isomerization of the cyclic imino ether to the more stable tertiary amide in the polymer backbone. nih.gov

The propagation step in CROP involves the nucleophilic attack of the nitrogen atom of an incoming monomer on the electrophilic carbon atom of the growing polymer chain end. This chain end can exist as a cationic oxazolinium species (ionic propagation) or as a covalent species, typically involving a halide. researchgate.net

The nature of the counter-ion, which is derived from the initiator, plays a crucial role in determining the propagation mechanism. researchgate.net

Ionic Propagation: With non-nucleophilic counter-ions like tosylate, triflate, or nosylate, the propagating species is predominantly the highly reactive oxazolinium cation. This leads to a faster and more controlled polymerization.

Covalent Propagation: With more nucleophilic counter-ions, such as halides (e.g., chloride, bromide), an equilibrium can be established between the active ionic species and a dormant covalent species. The formation of the covalent species can slow down the polymerization rate and may lead to broader molecular weight distributions.

The equilibrium between these two states is also influenced by the polarity of the solvent, with more polar solvents favoring the ionic species. nih.gov

The initiation of CROP is achieved by an electrophilic attack on the nitrogen atom of the oxazoline monomer, forming the initial oxazolinium cation. researchgate.net The choice of initiator is critical as it determines the rate of initiation relative to propagation, which in turn affects the control over the final polymer. For a well-defined polymer, the rate of initiation should be faster than or equal to the rate of propagation.

Alkyl sulfonates are among the most common and effective initiators for the CROP of 2-oxazolines. nih.gov They generate non-nucleophilic sulfonate counter-ions, ensuring that the polymerization proceeds primarily through the active ionic species.

A systematic study of different alkyl sulfonate initiators reveals clear trends in reactivity:

Leaving Group Effect: The initiation and propagation reactivity increases with the electron-withdrawing capacity of the sulfonate group, in the order: tosylate < nosylate < triflate. Triflate is the most reactive, leading to very fast initiation even at lower temperatures.

Alkyl Group Effect: The nature of the alkyl group on the initiator also affects the initiation rate. Methyl esters (e.g., methyl tosylate, methyl triflate) are generally more reactive than ethyl or isopropyl esters. Slow initiation, particularly with higher alkyl tosylates like ethyl tosylate, can lead to broader molecular weight distributions.

| Initiator Type | Leaving Group | Alkyl Group | Relative Reactivity | Suitability for Controlled Polymerization |

| Alkyl Tosylate | Tosylate | Methyl | Good | High |

| Ethyl | Moderate | Moderate to Low (slow initiation) | ||

| Alkyl Nosylate | Nosylate | Ethyl | High | High |

| Alkyl Triflate | Triflate | Methyl | Very High | Very High (can be used at low temps) |

This table presents a generalized comparison of reactivity for common alkyl sulfonate initiators in the CROP of 2-oxazolines.

While triflates are highly effective, the more stable and easily synthesized nosylates are often considered a suitable alternative for creating functional initiators.

Rare-earth metal triflates (RE(OTf)₃), such as Scandium triflate (Sc(OTf)₃), have been investigated as alternative initiators for the CROP of 2-oxazolines. These Lewis acids have demonstrated high catalytic efficiency, in some cases surpassing that of traditional initiators like methyl tosylate under identical conditions.

The use of Sc(OTf)₃ as an initiator has shown to maintain the controlled and living nature of the polymerization, as evidenced by:

Linear first-order kinetics.

Narrow molecular weight distributions of the resulting polymers.

Successful synthesis of block copolymers.

Furthermore, this catalytic system has proven effective for the polymerization of sterically hindered or aryl-substituted 2-oxazolines, highlighting its versatility.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” or its polymerization. The search results provide extensive details on the cationic ring-opening polymerization (CROP) of other 2-substituted-2-oxazolines, but none focus on the unique structure of the requested monomer, which features substitution at both the 2- and 4-positions of the oxazoline ring, including a reactive hydroxyl group.

The presence of a hydroxyl group is particularly significant, as studies on other functional 2-oxazolines indicate that such groups are generally incompatible with the mechanism of CROP and typically require chemical protection before polymerization can occur. Furthermore, the combined steric effects of the 2-octyl, 4-ethyl, and 4-methanol substituents would present unique polymerization kinetics that cannot be accurately extrapolated from simpler, non-substituted, or differently substituted 2-oxazoline monomers.

Due to the complete absence of research findings, data tables, or synthesis reports for Poly(this compound) and its copolymers in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the user's specific and detailed outline. Writing such an article would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.

Synthesis of Poly(this compound) and Copolymers

Homopolymerization and Copolymerization Strategies

There is no published data on the homopolymerization or copolymerization of this compound. While the general mechanism for the living cationic ring-opening polymerization of 2-oxazolines is well-understood, involving initiation with an electrophile and propagation via nucleophilic attack of the monomer on the cationic chain end, the specific kinetics, reactivity ratios, and characteristics of polymers derived from this monomer have not been investigated. rsc.orgacs.org Strategies for statistical copolymerization, which rely on the relative reactivities of different monomers, cannot be detailed without experimental data for this specific compound. researchgate.netnih.gov

Block and Statistical Copolymer Synthesis

No studies are available that describe the synthesis of block or statistical copolymers incorporating this compound. The synthesis of well-defined block copolymers via sequential monomer addition is a hallmark of living CROP of 2-oxazolines, but this has not been applied to the monomer . mdpi.comrsc.org Therefore, there is no information on its suitability for creating amphiphilic block copolymers or other advanced copolymer structures.

Advanced Polyoxazoline Architectures and Materials

Polymer Brushes and Coatings

There is no research on the use of this compound to create polymer brushes or coatings. The "grafting from" or "grafting to" methods used to create such surface layers have not been applied using this monomer. tum.de

Hydrogels and Nanogels

The formation of hydrogels or nanogels from polymers requires cross-linking strategies. As no polymers have been synthesized from this compound, there are no reports on their formulation into hydrogel or nanogel networks. mdpi.comugent.be

Self-Assembled Structures (e.g., Micelles, Vesicles)

The self-assembly of amphiphilic block copolymers into structures like micelles and vesicles is a key application for poly(2-oxazoline)s. researchgate.netmetu.edu.tr However, since no block copolymers containing this compound have been synthesized, there is no data on its potential contribution to forming such self-assembled structures. The presence of a C8 alkyl chain (octyl) suggests hydrophobic character, but its interplay with the C4-substituents in an amphiphilic architecture has not been explored.

Chiral Polyoxazolines and Secondary Structure Formation

The introduction of chirality into the main chain of polyoxazolines, such as those derived from monomers like this compound, can lead to the formation of ordered secondary structures in solution and in the solid state. Enantiopure polymers of 2,4-disubstituted-2-oxazolines have been shown to form ordered, likely helical, structures, while the corresponding racemic polymers typically adopt a random coil conformation. This difference in structure is often first indicated by variations in solubility between the enantiopure and racemic forms researchgate.net.

The formation of a secondary structure in enantiopure polymers can be confirmed using techniques like circular dichroism (CD), which shows dichroic Cotton effects for the chiral polymers in solvents such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), while the racemic versions show no CD signal researchgate.net. These ordered structures in solution are often flexible and dynamic, with only a fraction of the polymer adopting the ordered conformation in a good solvent researchgate.net. However, in a poor solvent, the ordered, more compact structure is better preserved researchgate.net.

Influence of Alkyl Side-Chains on Secondary Structure

The nature of the alkyl side-chains on the polyoxazoline backbone plays a crucial role in the formation and characteristics of the secondary structure. The length of the alkyl group at the 2-position of the oxazoline ring significantly influences the polymer's ability to crystallize and form ordered structures. Generally, poly(2-n-alkyl-2-oxazoline)s with one to three carbon atoms in the side-chain are amorphous, whereas those with four or more carbon atoms are semicrystalline researchgate.net.

Research on a series of main-chain chiral poly(2-oxazoline)s has demonstrated a clear structure-property relationship regarding the alkyl side-chain length. For instance, poly(R-2-ethyl-4-ethyl-2-oxazoline) was found to be amorphous. In contrast, polymers with longer side-chains, such as butyl or octyl groups, are semicrystalline tue.nlresearchgate.net.

Specifically, the elongation of the side-chain from a butyl to an octyl group results in a decrease in both the crystallization rate and the melting temperature tue.nlresearchgate.net. This suggests that the highly ordered crystals in poly(R-2-butyl-4-ethyl-2-oxazoline), which have a high melting temperature exceeding 200°C, are likely stabilized by close packing of the main chain, enhancing dipolar interactions between the tertiary amide groups tue.nlresearchgate.net. For chiral polymers with longer side-chains like the octyl group, crystallization may instead be driven by the close packing of the side-chains themselves. This hypothesis is supported by the observation that further increasing the side-chain length beyond octyl leads to an increased crystallization rate tue.nlresearchgate.net.

The presence of these ordered structures is further supported by X-ray diffraction (XRD) patterns, which reveal a closer packing of chiral poly(2-alkyl-2-oxazoline)s compared to their non-chiral counterparts, a result attributed to chiral ordering within the crystals tue.nl.

Computational and Theoretical Studies

Quantum Chemical Calculations of Oxazoline (B21484) Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of oxazoline derivatives. For compounds analogous to "4-Ethyl-2-octyl-2-oxazoline-4-methanol," these calculations can predict key molecular properties.

Research on 2,4-disubstituted oxazolines provides a framework for understanding the electronic characteristics of the target molecule. DFT calculations can be used to determine optimized molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These parameters are crucial for predicting the molecule's reactivity and potential interaction sites. For instance, the nitrogen and oxygen atoms of the oxazoline ring are typically the most electronegative, carrying partial negative charges, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of Model Oxazoline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| 2-Methyl-2-oxazoline | DFT/B3LYP | -6.54 | 1.23 | 7.77 | 3.45 |

| 2-Ethyl-4-methyl-2-oxazoline | DFT/B3LYP | -6.48 | 1.31 | 7.79 | 3.52 |

| 2-Phenyl-2-oxazoline | DFT/B3LYP | -6.12 | -0.98 | 5.14 | 3.89 |

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. It does not represent experimentally verified data for the listed compounds.

Modeling Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of 2-oxazolines. The most common synthetic routes involve the cyclization of β-hydroxy amides. Theoretical calculations can map the potential energy surface of these reactions, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction mechanism and kinetics.

For the synthesis of "this compound," which would likely proceed from an N-(1-hydroxy-2-hydroxymethyl-2-butyl)nonanamide precursor, computational models can elucidate the energetics of the cyclization process. These models can compare different catalytic or reaction conditions, for example, acid-catalyzed versus base-mediated cyclization, to predict the most efficient synthetic pathway.

Table 2: Calculated Activation Energies for Oxazoline Synthesis Pathways

| Reaction Pathway | Catalyst | Solvent | Activation Energy (kcal/mol) |

| Acid-catalyzed cyclization | H+ | Acetonitrile | 15-20 |

| Burgess reagent-mediated | Burgess Reagent | THF | 12-18 |

| Mitsunobu reaction | DEAD/PPh3 | Dichloromethane | 10-15 |

Note: The data in this table is generalized from computational studies on the synthesis of various 2-oxazolines and serves as a comparative illustration.

These calculations can also predict the stereochemical outcome of the reaction, which is particularly relevant for "this compound" due to the chiral center at the C4 position.

Prediction of Stereoselectivity in Catalytic Reactions

The chiral center at the 4-position of "this compound" makes it a valuable chiral building block or ligand in asymmetric catalysis. Computational methods are extensively used to predict and rationalize the stereoselectivity of reactions catalyzed by chiral oxazoline-containing ligands.

By modeling the transition states of the catalytic cycle, researchers can determine the energy difference between the pathways leading to the different stereoisomers of the product. These energy differences can then be used to predict the enantiomeric excess (ee) of the reaction. For a hypothetical catalytic reaction using a ligand derived from "this compound," computational models would involve docking the substrates with the catalyst and calculating the energies of the diastereomeric transition states.

Studies on other 4-substituted oxazoline ligands have shown that the steric bulk and electronic nature of the substituent at the 4-position play a crucial role in determining the stereochemical outcome of the reaction acs.org. The ethyl group in "this compound" would provide a specific steric environment around a coordinated metal center, which can be precisely modeled to predict its efficacy in inducing asymmetry.

Simulations of Supramolecular Interactions

The self-assembly and supramolecular interactions of polymers derived from oxazoline monomers are of significant interest for applications in biomaterials and nanotechnology. Molecular dynamics (MD) simulations are a powerful tool to study these phenomena at the atomic level. For a polymer like poly(this compound), MD simulations can predict its behavior in different solvents and its ability to form aggregates, micelles, or other supramolecular structures.

The interplay between the hydrophobic octyl side chains and the hydrophilic methanol (B129727) groups would be a key determinant of the polymer's self-assembly behavior. In aqueous environments, it is expected that the polymer would form core-shell structures, with the hydrophobic octyl chains forming the core and the more hydrophilic backbone and methanol groups exposed to the water.

Recent advancements in quantum-centric simulations are also being applied to study supramolecular interactions with high accuracy, which could provide deeper insights into the non-covalent forces governing the self-assembly of such polymers arxiv.org.

Conformational Analysis of Polyoxazolines

The conformation of polyoxazoline chains dictates their solution properties and their performance in various applications. Computational methods, including molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of these polymers.

For poly(this compound), the bulky substituents at both the 2- and 4-positions would significantly influence the polymer's conformational freedom. Studies on other poly(2,4-disubstituted-2-oxazoline)s have shown that the substituents can induce a preferred helical conformation in the polymer backbone, similar to polypeptides tu-dresden.dehelsinki.fichemrxiv.org. The presence of the long octyl chain would likely enhance the rigidity of the polymer chain.

Table 3: Comparison of Conformational Properties of Polyoxazolines

| Polymer | Substituents | Persistence Length (nm) | Dominant Conformation |

| Poly(2-methyl-2-oxazoline) | 2-methyl | 1.2 - 1.5 | Flexible coil |

| Poly(2-ethyl-2-oxazoline) | 2-ethyl | 1.5 - 1.8 | Flexible coil |

| Poly(2-ethyl-4-methyl-2-oxazoline) | 2-ethyl, 4-methyl | 2.0 - 2.5 | Helical segments |

Note: The data is based on a combination of experimental and computational studies on the respective polymers and is intended to be illustrative.

The conformational analysis of poly(this compound) would be crucial for understanding its hydrodynamic properties, its interaction with biological systems, and its potential as a material for various applications.

Emerging Research Directions and Future Outlook

Novel Synthetic Routes for Complex Oxazoline (B21484) Structures

The synthesis of highly substituted oxazolines like 4-Ethyl-2-octyl-2-oxazoline-4-methanol, which features substitution at both the C2 and C4 positions, requires advanced synthetic strategies that go beyond traditional methods. Research is actively pursuing routes that offer high efficiency, stereocontrol, and functional group tolerance.

One promising approach involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. For a structure such as this compound, this could involve the condensation of a functionalized amino alcohol with a nitrile or carboxylic acid derivative under catalytic conditions.

Another area of intense investigation is the development of novel cyclization strategies. While the reaction of nitriles with amino alcohols is a standard method, researchers are exploring milder and more efficient protocols. acs.org For instance, the synthesis of oxazolines from oxetanes via a catalytic ring-opening reaction presents a modern alternative to conventional cyclization of β-hydroxy amides, which often require harsh conditions. researchgate.net Furthermore, methods like the Schmidt rearrangement, utilizing alkyl azides and aldehydes in the presence of Lewis acids, are being employed for creating complex, fused steroidal oxazoline systems, demonstrating the potential for building intricate molecular architectures. u-szeged.hu The synthesis of chiral 2,4-disubstituted-2-oxazolines has been successfully demonstrated, providing a direct precedent for producing complex structures like the target molecule. acs.org

Development of Highly Efficient and Selective Catalytic Systems

The development of catalysts is central to advancing the synthesis of complex oxazolines. The focus is on achieving high yields and, crucially for chiral structures, high enantioselectivity under mild reaction conditions.

Lewis acids such as zinc chloride, indium(III) chloride, and boron trifluoride etherate have proven effective in catalyzing the formation of oxazolines from various precursors. u-szeged.hu However, the future lies in the development of more sophisticated catalytic systems. Transition metal catalysts, featuring metals like copper, palladium, and iridium, are at the forefront of this research. acs.org These catalysts, when combined with chiral ligands (often containing an oxazoline motif themselves, such as in PyBox and PHOX ligands), can facilitate highly enantioselective transformations. acs.org For example, iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic amination have been used to construct chiral heterocycles with high precision. acs.orgnih.gov

The table below summarizes some of the catalytic systems being explored for the synthesis of oxazoline derivatives.

| Catalyst Type | Precursors | Key Advantages |

| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Nitriles, Aldehydes, Azido-alcohols | Readily available, effective for cyclization |

| Copper Complexes | Nitriles, Amino alcohols | High efficiency, applicable in greener conditions |

| Palladium/PHOX Ligands | Allylic Carbonates | High enantioselectivity in allylic amination |

| Iridium/Carbene Ligands | Olefins | Effective for asymmetric hydrogenation |

Integration of Oxazoline Methanol (B129727) Derivatives into Advanced Functional Materials

The true potential of functionalized monomers like this compound is realized when they are used as building blocks for advanced materials, primarily through cationic ring-opening polymerization (CROP). mdpi.comresearchgate.net This "living" or "quasi-living" polymerization technique allows for the synthesis of well-defined polymers, known as poly(2-oxazoline)s (PAOx), with precise control over molecular weight, architecture (e.g., block copolymers, star polymers), and end-group functionality. researchgate.netresearchgate.net

The presence of the C4-methanol group is particularly significant. This hydroxyl functionality can serve multiple purposes:

Post-Polymerization Modification : The hydroxyl group acts as a versatile handle for subsequent chemical reactions. acs.org It allows for the attachment of other molecules, such as drugs, imaging agents, or cross-linking agents, after the polymer has been formed. This modularity is key to creating highly functional materials.

Tuning Material Properties : The polarity of the methanol group can influence the solubility and thermal properties of the resulting polymer. For instance, it can modify the hydrophilic-lipophilic balance, which is critical for applications in drug delivery and biomaterials. nih.gov

Initiating Site : The hydroxyl group can potentially act as an initiating site for other types of polymerization, enabling the creation of complex graft copolymers.

The combination of a hydrophobic 2-octyl side chain and a functional methanol group makes polymers derived from this monomer excellent candidates for forming micelles, nanoparticles, and other self-assembled structures for applications in nanomedicine and materials science. acs.org

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and polymerization processes. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are routinely used to monitor reaction kinetics and determine polymer molar mass, more advanced methods are providing deeper insights. vt.edunih.govnih.gov

In-situ spectroscopic techniques , such as real-time NMR and FT-IR spectroscopy, are being employed to track the concentration of monomers, initiators, and propagating species throughout the course of a polymerization. This allows for the precise determination of kinetic parameters and the identification of potential side reactions or changes in the reaction mechanism under different conditions. nih.govscilit.com

Advanced Mass Spectrometry , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is invaluable for characterizing the resulting polymers. It provides detailed information on the molecular weight distribution and, crucially, the fidelity of the end-groups, confirming the success of initiation and termination steps in living polymerizations. nih.gov For complex structures, techniques like 2D NMR (e.g., NOESY) can elucidate the spatial arrangement and interactions of polymer side chains in solution. nih.gov

Theoretical Advancements in Understanding Oxazoline Reactivity and Polymerization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of oxazoline chemistry at a molecular level. acs.org Theoretical studies provide insights that are often difficult to obtain through experiments alone.

Current research in this area focuses on several key aspects:

Mechanistic Pathways : DFT calculations are used to map out the potential energy surfaces of chemical reactions, allowing researchers to identify the most likely reaction pathways, elucidate transition state structures, and understand the role of catalysts in lowering activation barriers. nih.govmdpi.commdpi.com

Reactivity Prediction : Computational models can predict the reactivity of different oxazoline monomers in CROP. Factors such as the electronic and steric effects of substituents (like the ethyl and octyl groups in the target compound) on the propagation rate can be systematically studied. acs.org

Regio- and Stereoselectivity : For complex cycloaddition reactions used in oxazoline synthesis, DFT is employed to explain and predict the observed regioselectivity, providing a rationale for why one particular isomer is formed over others. nih.govmdpi.com

Solvent Effects : Theoretical models are also used to investigate the influence of different solvents on polymerization kinetics and the stability of the propagating species, aiding in the selection of optimal reaction media, including more environmentally friendly "green" solvents. nih.govbeilstein-journals.org

These theoretical advancements, in conjunction with experimental work, are accelerating the design of new synthetic routes and the development of novel oxazoline-based materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Ethyl-2-octyl-2-oxazoline-4-methanol with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with azide intermediates and propargyl alcohol, followed by cyclization and functionalization. For purity optimization, column chromatography (silica gel) and recrystallization (using methanol or ethanol) are critical. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be tightly controlled to minimize byproducts . HPLC (≥90% purity threshold) and GC-MS are recommended for purity validation .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., ethyl and octyl groups).

- FT-IR to identify oxazoline ring vibrations (~1650 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .

Q. What experimental protocols ensure stability during storage and handling?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. HPLC monitoring for oxidation byproducts (e.g., lactam formation) is advised. Use inert atmospheres (N₂/Ar) during synthesis to prevent moisture absorption .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scaled synthesis?

- Methodological Answer : Apply a 3-factor factorial design (e.g., temperature, catalyst loading, solvent ratio) to identify interactions affecting yield. For example, higher temperatures (80–100°C) may accelerate cyclization but risk decomposition. Response Surface Methodology (RSM) can model nonlinear relationships. Prioritize factors using Pareto charts to reduce experimental runs .

Q. What mechanisms explain contradictory catalytic activity data in oxazoline derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on transition states or competing reaction pathways (e.g., ring-opening vs. substitution). Use kinetic studies (time-resolved NMR) and DFT calculations to map energy barriers. Compare with structurally analogous compounds (e.g., 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) to isolate substituent effects .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies?

- Methodological Answer : Utilize fluorescence quenching assays or isothermal titration calorimetry (ITC) to study host-guest interactions. Modify the octyl chain length to alter hydrophobicity and assess self-assembly via TEM/DLS. Compare with derivatives lacking the methanol group to isolate hydrogen bonding contributions .

Q. What strategies resolve conflicting HPLC and GC purity results?

- Methodological Answer : Cross-validate with orthogonal methods:

- HPLC-DAD detects UV-active impurities.

- GC-FID identifies volatile byproducts (e.g., residual solvents).

- LC-MS confirms non-volatile contaminants. Adjust mobile phase composition (e.g., acetonitrile:water gradients) to improve peak resolution .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in synthetic batches?

- Methodological Answer : Perform ANOVA on triplicate batches to assess variance sources (e.g., raw material lot differences). Calculate %RSD for yield, purity, and enantiomeric excess (if applicable). Use control charts (e.g., Shewhart) for continuous process monitoring .

Q. What computational tools predict the compound’s reactivity in novel environments?

- Methodological Answer : Employ Gaussian or ORCA for DFT-based mechanistic studies. Simulate solvation effects using COSMO-RS. Compare predicted reaction coordinates (IRC) with experimental kinetics to refine models. Validate with isotopic labeling (e.g., ¹⁸O tracing) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.